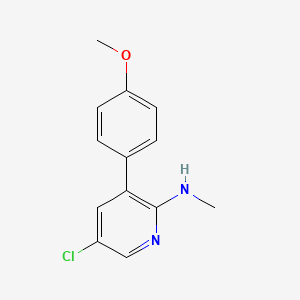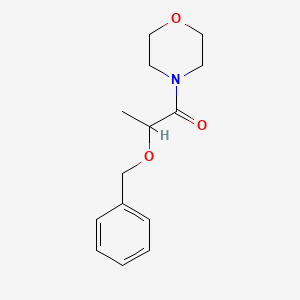![molecular formula C18H17N B14218633 [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile CAS No. 823227-99-2](/img/structure/B14218633.png)
[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a dec-3-ene-1,5-diyn-1-yl group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile typically involves the coupling of a phenylacetylene derivative with a suitable nitrile precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the formation of the carbon-carbon triple bond. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学的研究の応用
[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol
- [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]amine
- [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetate
Uniqueness
The uniqueness of [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets .
特性
CAS番号 |
823227-99-2 |
|---|---|
分子式 |
C18H17N |
分子量 |
247.3 g/mol |
IUPAC名 |
2-(4-dec-3-en-1,5-diynylphenyl)acetonitrile |
InChI |
InChI=1S/C18H17N/c1-2-3-4-5-6-7-8-9-10-17-11-13-18(14-12-17)15-16-19/h7-8,11-14H,2-4,15H2,1H3 |
InChIキー |
XVDCEMGCPXTSGQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)

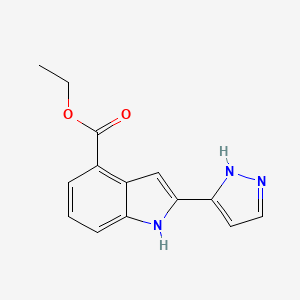
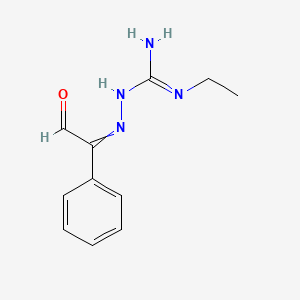
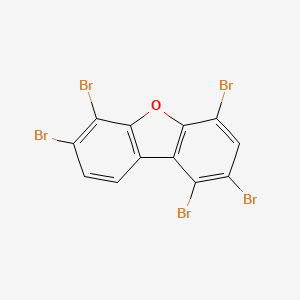
![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)
![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)

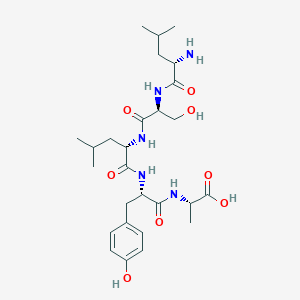
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
